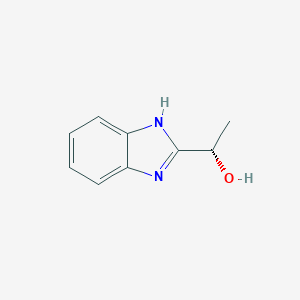

(1S)-1-(1H-benzimidazol-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1-(1H-benzimidazol-2-yl)ethanol is an organic compound characterized by the presence of a benzimidazole ring attached to an ethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 1-(1H-benzimidazol-2-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursor in the presence of hydrogen gas.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding ketone, 1-(1H-benzimidazol-2-yl)ethanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

Oxidation: 1-(1H-benzimidazol-2-yl)ethanone

Reduction: Various reduced derivatives depending on the specific reducing agent

Substitution: Substituted benzimidazole derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

(1S)-1-(1H-benzimidazol-2-yl)ethanol has the molecular formula C9H10N2O and features a benzimidazole ring system attached to an ethanol moiety. The compound's structure allows for significant interactions with biological targets, which is crucial for its applications in drug design and development.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole framework, including this compound, exhibit antimicrobial properties. These compounds can interact with various biological targets, potentially leading to therapeutic applications in treating infections caused by bacteria and fungi.

Pharmacological Potential

Benzimidazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects. Studies have shown that modifications to the benzimidazole structure can enhance these activities, making this compound a candidate for further investigation in drug discovery .

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating with transition metals. This property is valuable in catalysis and materials science. The compound's ability to stabilize metal ions enhances its potential use in developing new catalysts for organic reactions.

Mécanisme D'action

The mechanism of action of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethanol moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptors: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

1-(1H-benzimidazol-2-yl)ethanone: The oxidized form of (1S)-1-(1H-benzimidazol-2-yl)ethanol, which lacks the hydroxyl group.

2-(1H-benzimidazol-2-yl)ethanol: A structural isomer with the benzimidazole ring attached to the second carbon of the ethanol moiety.

1-(1H-benzimidazol-2-yl)propanol: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the benzimidazole ring and ethanol moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(1S)-1-(1H-benzimidazol-2-yl)ethanol, with the molecular formula C12H14N2O, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, characterized by a fused benzene and imidazole ring, along with a hydroxyl (-OH) group that enhances its solubility and reactivity. The stereochemistry (S configuration) of this compound is crucial as it influences its biological interactions and efficacy compared to other benzimidazole derivatives.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Many benzimidazole derivatives, including this compound, show efficacy against various bacterial strains and fungi. Studies have indicated that these compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Antiparasitic Effects : Research has demonstrated that benzimidazole derivatives interfere with tubulin polymerization, which is critical for the cellular structure and function of parasites. This mechanism has been linked to their anthelmintic properties against organisms such as Trichinella spiralis in vitro .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has shown moderate antiproliferative activity against MCF-7 breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Interaction : The compound's ability to bind to tubulin disrupts microtubule formation, which is vital for cell division in both cancerous cells and parasites.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzimidazole derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(1H-benzimidazol-2-yl)phenol | Benzimidazole derivative | Exhibits strong antioxidant properties |

| 1-(benzimidazol-2-yl)methanol | Hydroxymethyl derivative | Known for neuroprotective effects |

| 4-(benzimidazol-2-yl)thiazole | Thiazole derivative | Displays significant antimicrobial activity |

The presence of the hydroxyl group in this compound enhances its reactivity and solubility compared to other derivatives, potentially increasing its bioavailability in therapeutic applications.

Study on Antiparasitic Activity

A study published in RSC Advances investigated a series of benzimidazole derivatives for their antiparasitic activity. The results showed that compounds similar to this compound exhibited potent effects against T. spiralis, correlating their efficacy with the ability to disrupt tubulin dynamics .

Antioxidant Activity Assessment

In another study assessing antioxidant properties, several benzimidazole derivatives were tested against standard antioxidants like quercetin and melatonin. The findings indicated that certain substitutions on the benzimidazole core significantly enhanced radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Propriétés

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.